molecular formula C21H40I2N2 B1664915 triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide CAS No. 63951-16-6

triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide

Cat. No.: B1664915
CAS No.: 63951-16-6
M. Wt: 574.4 g/mol
InChI Key: AGDVQHODLAMVPE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide: is a bioactive chemical compound known for its unique structure and properties. It is characterized by the presence of ammonium groups and diiodide ions, making it a significant compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide typically involves the reaction of triethylamine with 3-(p-triethylammoniophenyl)propyl iodide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a specific temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: : In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and solvent concentration to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: : triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry: : The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure makes it valuable in the development of new chemical entities and materials.

Biology: : In biological research, triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide is used to study cellular processes and interactions. It serves as a probe to investigate the effects of ammonium ions on cellular functions.

Medicine: Its bioactive properties make it a candidate for drug development and pharmaceutical research.

Industry: : In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIBROMIDE
  • AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DICHLORIDE
  • AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIFLUORIDE

Comparison: : Compared to its similar compounds, triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide is unique due to the presence of diiodide ions, which impart distinct chemical and physical properties. These properties include higher reactivity and specific interactions with biological targets, making it more suitable for certain applications in research and industry .

Properties

CAS No.

63951-16-6

Molecular Formula

C21H40I2N2

Molecular Weight

574.4 g/mol

IUPAC Name

triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide

InChI

InChI=1S/C21H40N2.2HI/c1-7-22(8-2,9-3)19-13-14-20-15-17-21(18-16-20)23(10-4,11-5)12-6;;/h15-18H,7-14,19H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

AGDVQHODLAMVPE-UHFFFAOYSA-L

SMILES

CC[N+](CC)(CC)CCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-]

Canonical SMILES

CC[N+](CC)(CC)CCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ammonium, (3-(p-triethylammoniophenyl)propyl)triethyl-, diiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide
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triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide
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triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide
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triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide

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